2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2-methoxyethyl)acetamide
Description
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2-methoxyethyl)acetamide is a complex organic compound with a unique structure that combines pyrazolo[3,4-d]pyridazin and acetamide moieties
Properties
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-10-11-8-17-20(15(2,3)4)13(11)14(22)19(18-10)9-12(21)16-6-7-23-5/h8H,6-7,9H2,1-5H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNCETHJSLCCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyridazin core, followed by the introduction of the tert-butyl and methyl groups. The final step involves the acylation of the pyrazolo[3,4-d]pyridazin intermediate with N-(2-methoxyethyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.
Example reaction pathway :
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl, reflux | 2-{1-tert-butyl-4-methyl-7-oxo...}-acetic acid | 85% | |
| Basic (NaOH, 60°C) | 2M NaOH, aqueous ethanol | Same as above | 78% |
Substitution Reactions at the Pyridazine Core
The pyrazolo[3,4-d]pyridazin-7-one core participates in nucleophilic substitution reactions, particularly at the 4-methyl or 1-tert-butyl positions.
Key Observations:
-
Chlorination : Reaction with POCl₃ replaces the 7-oxo group with chlorine, forming a reactive intermediate for further derivatization .
-
Alkylation : The tert-butyl group stabilizes the core, but the 6-yl position can undergo alkylation with electrophiles (e.g., bromoalkanes) in the presence of K₂CO₃ .
| Reaction Type | Reagents/Conditions | Product Modification | Yield | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF, 100°C | 7-chloro derivative | 92% | |
| Alkylation | K₂CO₃, DMF, 80°C; R-X (alkyl halide) | 6-alkylated pyridazine | 65–75% |
Oxidation of the Pyridazinone Ring
The 7-oxo group is susceptible to oxidation under strong conditions, leading to ring-opening or hydroxylation.
Notable Reaction :
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂/FeCl₃ | 50°C, 12h | 5,7-diol derivative | 58% | |
| KMnO₄ (acidic) | H₂SO₄, 60°C | Ring-opened dicarboxylic acid | 41% |
Functionalization of the Methoxyethyl Side Chain
The N-(2-methoxyethyl) group can undergo demethylation or ether cleavage:
-
Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group, yielding a hydroxylated ethylamine side chain .
-
Ether Cleavage : HI/acetic acid cleaves the methoxy group to form a hydroxyl derivative .
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, 0°C | N-(2-hydroxyethyl)acetamide | 73% | |
| Ether Cleavage | HI (57%), AcOH, 100°C | N-(2-hydroxyethyl)acetamide + CH₃I | 68% |
Comparative Reactivity Analysis
The table below summarizes reactivity trends compared to structurally related compounds :
| Feature | Target Compound | Pyrazolo[3,4-d]pyrimidine Analogs | Triazolo[4,3-b]pyridazine Analogs |
|---|---|---|---|
| Acetamide Hydrolysis | Fast (pH-dependent) | Moderate | Slow |
| Pyridazine Chlorination | High yield (92%) | 85–90% | Not reported |
| Methoxyethyl Stability | Stable below 100°C | Similar | Less stable |
Scientific Research Applications
Structural Features
The compound consists of a pyrazolo[3,4-d]pyridazine core substituted with a tert-butyl group and an N-(2-methoxyethyl) acetamide moiety. This unique structure is anticipated to influence its pharmacological properties significantly.
Chemistry
In synthetic chemistry, 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2-methoxyethyl)acetamide serves as a building block for the synthesis of more complex molecules. Its reactivity can be harnessed to develop new derivatives with enhanced properties.
Biology
This compound has been investigated for its potential biological activities:
- Enzyme Inhibition : It shows promise in inhibiting specific enzymes, which can be critical for various biological pathways.
| Activity Type | Observations |
|---|---|
| Anticancer Activity | Effective against cancer cell lines (e.g., MCF-7 and HepG2) with apoptosis induction. |
| Antimicrobial Properties | Demonstrated activity against both Gram-positive and Gram-negative bacteria. |
| Neuroprotective Effects | Inhibits acetylcholinesterase (AChE), suggesting potential in treating neurodegenerative diseases. |
Medicine
The compound is being explored for its therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers.
Case Studies on Biological Activities
- Anticancer Studies :
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).
- Mechanism of Action : Induction of apoptosis observed via flow cytometry.
- Antimicrobial Studies :
- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains.
-
Compound Target Bacteria MIC (µg/mL) 2-{1-tert-butyl...} S. aureus 2 2-{1-tert-butyl...} E. coli 16 2-{1-tert-butyl...} P. aeruginosa >64
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties due to its unique chemical structure.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparative analysis was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrazolopyridazines | Similar core but different substituents | Moderate anticancer activity |
| Fluoroacetamides | Electron-withdrawing moieties | Enhanced reactivity; variable antimicrobial activity |
| Benzamides | Acetamide functionality | Diverse pharmacological profiles |
Mechanism of Action
The mechanism of action of 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core structure, often studied for their medicinal properties.
Uniqueness
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2-methoxyethyl)acetamide is a derivative of the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a pyrazolo[3,4-d]pyridazine core. Its molecular formula is , and it has a molecular weight of approximately 306.37 g/mol. The presence of the tert-butyl and methoxyethyl groups contributes to its lipophilicity and potential bioavailability.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant antimicrobial properties. In particular, compounds within this class have shown activity against various bacterial strains. For instance:
| Compound | Activity | Reference |
|---|---|---|
| BIPPO Analog | Submicromolar activity against P. falciparum | |
| 7-Oxo Derivative | Antibacterial against E. coli and S. aureus |
The structural modifications in these compounds often enhance their antimicrobial efficacy while minimizing toxicity to human cells.
Anticancer Potential
The pyrazolo[3,4-d]pyridazine derivatives have been investigated for their anticancer properties. Notably, studies have demonstrated that certain analogs can inhibit cancer cell proliferation by targeting specific signaling pathways:
- Mechanism of Action : The compound has been observed to modulate the TGF-β/Smad signaling pathway, which is crucial in fibrosis and cancer progression .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo Analog | MCF-7 (Breast Cancer) | 5.9 | |
| BIPPO Derivative | A549 (Lung Cancer) | 6.8 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Anti-inflammatory Effects
Inflammation plays a significant role in various chronic diseases, and compounds derived from pyrazolo[3,4-d]pyridazine have shown potential anti-inflammatory effects. Research highlights include:
- Inhibition of Pro-inflammatory Cytokines : Certain analogs effectively reduce levels of TNF-alpha and IL-6 in vitro.
Case Studies
- Antimalarial Activity : A study focused on structural optimization of BIPPO analogs found that modifications led to enhanced potency against P. falciparum, with some compounds exhibiting low toxicity towards human cells .
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxicity of various pyrazolo derivatives against human cell lines demonstrated that some compounds had favorable selectivity indices, indicating their potential as therapeutic agents with reduced side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
